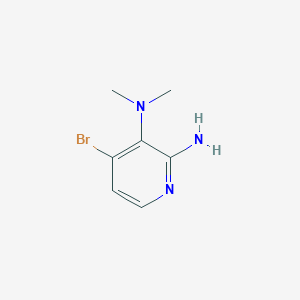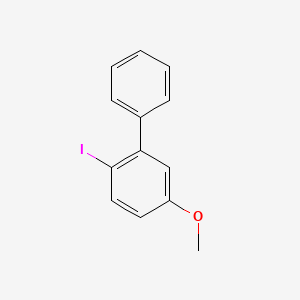
2-Iodo-5-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an iodine atom at the 2-position and a methoxy group at the 5-position on one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methoxy-1,1’-biphenyl can be achieved through several methods. One common approach involves the iodination of 5-methoxy-1,1’-biphenyl. This can be done using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. Another method involves the Suzuki-Miyaura cross-coupling reaction, where 5-methoxy-1,1’-biphenyl is coupled with an iodoarene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-Iodo-5-methoxy-1,1’-biphenyl typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dioxane are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
2-Iodo-5-methoxy-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxy-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-1,1’-biphenyl: Lacks the methoxy group, making it less versatile in certain reactions.
5-Methoxy-1,1’-biphenyl: Lacks the iodine atom, which limits its use in cross-coupling reactions.
2-Iodo-4-methoxy-1,1’-biphenyl: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
2-Iodo-5-methoxy-1,1’-biphenyl is unique due to the presence of both iodine and methoxy groups, which provide a combination of reactivity and functionalization options. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H11IO |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
1-iodo-4-methoxy-2-phenylbenzene |
InChI |
InChI=1S/C13H11IO/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
WREJODODUCYRLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


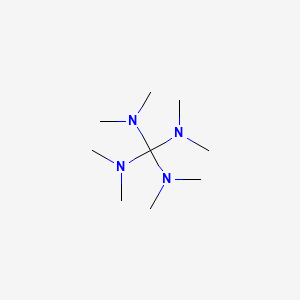
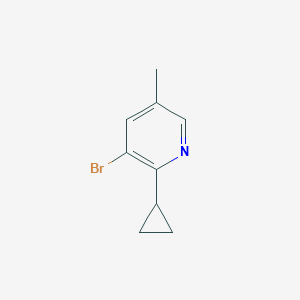
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
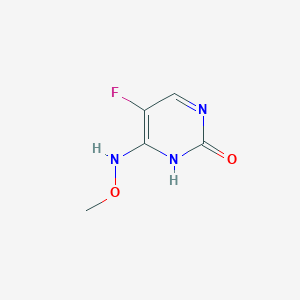
![6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15248522.png)
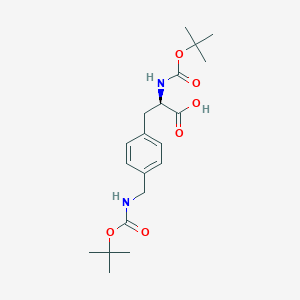
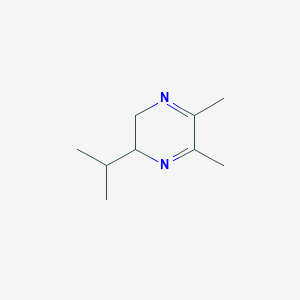
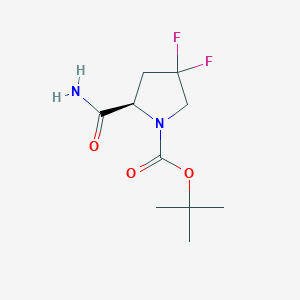
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)

![7-Benzyl-4-(3-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15248564.png)
![7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15248577.png)
